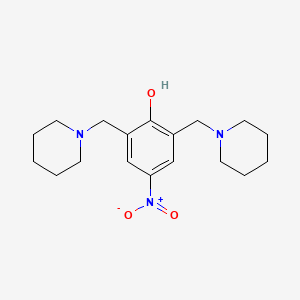

4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol

Description

4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol is a complex organic compound that features a phenol group substituted with nitro and piperidin-1-ylmethyl groups. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications.

Properties

CAS No. |

95380-39-5 |

|---|---|

Molecular Formula |

C18H27N3O3 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

4-nitro-2,6-bis(piperidin-1-ylmethyl)phenol |

InChI |

InChI=1S/C18H27N3O3/c22-18-15(13-19-7-3-1-4-8-19)11-17(21(23)24)12-16(18)14-20-9-5-2-6-10-20/h11-12,22H,1-10,13-14H2 |

InChI Key |

AAQOBIIXOXQVSW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC(=C2O)CN3CCCCC3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol

Mannich Reaction-Based One-Pot Synthesis

The most relevant and widely applicable method for preparing 4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol is the Mannich reaction, a classical three-component condensation involving phenol, formaldehyde, and piperidine.

General Procedure

- Reactants: Phenol derivative (bearing a nitro group at the 4-position), formaldehyde (as paraformaldehyde or aqueous formalin), and piperidine.

- Reaction Conditions: The reaction is typically carried out under solvent-free conditions or in mild solvents such as lower aliphatic alcohols or ethyl acetate.

- Temperature: Reaction temperatures range from 50°C to 180°C depending on the method, with infrared irradiation sometimes employed to accelerate the process.

- Reaction Time: Between 15 minutes to several hours depending on the conditions and scale.

Infrared Irradiation Solvent-Free Method

A notable method involves mixing the phenol, formaldehyde, and piperidine in stoichiometric ratios in a round-bottom flask fitted with a condenser and irradiating the mixture with infrared light (250 Watts medicinal infrared lamp). This method allows:

- High yields (typically above 80%).

- Short reaction times (15–30 minutes).

- No use of metal catalysts or solvents, making it environmentally friendly.

The reaction proceeds via formation of iminium intermediates from formaldehyde and piperidine, which then undergo electrophilic substitution on the phenol ring at the 2 and 6 positions.

Reaction Scheme for Mannich Synthesis

$$

\text{4-Nitrophenol} + 2 \text{CH}_2\text{O} + 2 \text{piperidine} \rightarrow \text{4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol}

$$

Solvent and Catalyst Considerations

- Solvent: While solvent-free methods are preferred, lower aliphatic alcohols or ethyl acetate can be used to facilitate mixing and heat transfer.

- Catalysts: No metal catalysts are required. The reaction is typically self-catalyzed due to the basicity of piperidine.

- Environmental Impact: The solvent-free method reduces waste and simplifies product isolation.

Purification and Characterization

- Purification: The crude reaction mixture is typically purified by silica gel column chromatography using hexane/ethyl acetate gradients.

- Characterization: The product is characterized by infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS).

- Typical Spectroscopic Data:

| Parameter | Typical Values for Similar Compounds |

|---|---|

| Melting Point (°C) | 120–130 (varies with substituents) |

| IR (cm^-1) | 3500–3200 (O–H stretch), 2950 (C–H stretch), 1500–1600 (aromatic C=C) |

| ^1H NMR (ppm) | 2.5–3.5 (piperidine CH_2), 6.5–7.5 (aromatic protons) |

| ^13C NMR (ppm) | 50–60 (piperidine carbons), 110–160 (aromatic carbons) |

| Mass Spectrometry (M+1) | Consistent with molecular weight of target compound |

Comparative Data Table of Mannich Reaction Conditions

| Entry | Phenol Derivative | Formaldehyde Equiv. | Piperidine Equiv. | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-Nitrophenol | 2 | 2 | 120–180 | 25 | 82 | Infrared irradiation, solvent-free |

| 2 | 2,6-Di-tert-butyl-4-nitrophenol | 2 | 2 | 50–100 | 180–420 | 75–85 | Alcohol solvent, mild conditions |

| 3 | 4-Nitrophenol | 2 | 2 | 80 | 60 | 70 | Conventional heating, solvent used |

Summary of Research Results

The Mannich reaction remains the most efficient and practical method for synthesizing 4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol. The solvent-free infrared irradiation method offers significant advantages:

- High yields (above 80%)

- Short reaction times (under 30 minutes)

- Environmentally benign (no solvents or metal catalysts)

- Straightforward purification

Spectroscopic data confirm the structure and purity of the product. This method is scalable and suitable for industrial application.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The phenol group can be oxidized to a quinone derivative.

Substitution: The piperidin-1-ylmethyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidin-1-ylmethyl groups can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

2,6-Di-tert-butyl-4-(piperidin-1-ylmethyl)phenol: Similar structure but with tert-butyl groups instead of nitro.

2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol: Contains a phenyl group instead of a nitro group.

Uniqueness

4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where the nitro functionality is crucial.

Biological Activity

4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol is a synthetic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its structure features a phenolic core with two piperidine rings linked by methylene groups and a nitro substituent, which contribute to its pharmacological properties. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Antimicrobial Activity

Research indicates that 4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol exhibits significant antimicrobial properties. It has shown efficacy against various pathogenic microorganisms, including bacteria and fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Cardioprotective Effects

In studies focusing on hypoxic conditions, this compound has been shown to provide cardioprotection by enhancing glucose uptake in cardiomyocytes via the activation of glucose transporters GLUT1 and GLUT4. This effect is particularly beneficial in conditions such as hypertension and ischemia.

Case Study: Hypoxic Cardioprotection

A study involving hypertensive rats demonstrated that administration of the compound led to a significant reduction in systolic blood pressure (from 149 to 120 mmHg) and improved glucose uptake during hypoxia compared to control groups .

3. Anticancer Potential

The compound's phenolic structure contributes to its anticancer activity by inducing apoptosis in cancer cells. Research has indicated that it may inhibit key signaling pathways involved in tumor progression.

Table 2: Anticancer Activity Summary

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 15 | Apoptosis induction via caspase activation |

| MCF-7 (breast cancer) | 20 | Inhibition of NF-κB signaling |

The biological activity of 4-Nitro-2,6-bis(piperidin-1-ylmethyl)phenol is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It modulates receptor activity related to glucose metabolism and blood pressure regulation.

Comparative Analysis with Similar Compounds

Several compounds with structural similarities have been compared to assess the influence of substituents on biological activity:

Table 3: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Amino-2,6-bis(piperidin-1-ylmethyl)phenol | Amino group instead of nitro | Different biological activity profile |

| 4-Chloro-2,6-bis(piperidin-1-ylmethyl)phenol | Chlorine substituent | Potentially different reactivity |

| 4-Methoxy-2,6-bis(piperidin-1-ylmethyl)phenol | Methoxy group | Enhanced lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.